3-(Benzylsulfanyl)-2-methylpropanoic acid
Overview
Description
3-(Benzylsulfanyl)-2-methylpropanoic acid, also known as 3-(benzylsulfanyl)propionic acid, is an organic compound with the molecular formula C8H10O2S. It is a colorless solid that is soluble in water. This compound is used as a reagent in organic synthesis and in the production of pharmaceuticals and other chemicals. It is also used in the synthesis of other organic compounds, such as 2-methyl-3-(benzylsulfanyl)propionic acid.
Scientific Research Applications
Mechanistic Insights and Synthetic Applications
Stereoselective Nucleophilic Addition : The study by Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition involving sulfinyl imines, emphasizing the role of bifunctional reagents in determining stereoselectivity. This research highlights the synthetic versatility of sulfanyl compounds in stereoselective synthesis (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Polymerization under γ-Irradiation : Millard et al. (2010) explored the controlled polymerization of water-soluble monomers in the presence of functional trithiocarbonates, demonstrating the utility of sulfanyl compounds in polymer science, particularly for creating water-soluble and stimuli-responsive polymers through RAFT polymerization (Millard, Barner, Reinhardt, Buchmeiser, Barner‐Kowollik, & Müller, 2010).
Catalysis for Benzimidazole Synthesis : Khazaei et al. (2011) reported on ionic liquid catalytic systems that efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the potential of sulfanyl compounds in facilitating green chemical processes (Khazaei, Zolfigol, Moosavi‐Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011).
Material Science and Advanced Synthesis
Liquid Crystal Polymers : Kishikawa, Hirai, and Kohmoto (2008) synthesized and characterized polymerizable benzoic acid derivatives, forming complexes that exhibit liquid crystal phases. This work illustrates the application of sulfanyl compounds in the development of advanced materials with potential uses in displays and optical devices (Kishikawa, Hirai, & Kohmoto, 2008).
Enzymatic Synthesis and Biocatalysis : Kumar et al. (2015) demonstrated the selective biocatalytic transesterification reactions of aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates, underscoring the role of sulfanyl compounds in enzymatic synthesis and the development of green chemistry methodologies (Kumar, Dhawan, Singh, Sharma, Sharma, Prasad, Van der Eycken, Len, Watterson, & Parmar, 2015).
Properties
IUPAC Name |
3-benzylsulfanyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARSURQOGRNRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446069 | |
Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106664-91-9 | |
Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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